Cas no 1859083-96-7 (Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate)
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- DB-157832
- RRLQWKGVVGQSFO-UHFFFAOYSA-N
- Ethyl5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1859083-96-7
- (2-(ETHOXYCARBONYL)-5-METHYLPYRIDIN-4-YL)BORONIC ACID PINACOL ESTER
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- Inchi: 1S/C15H22BNO4/c1-7-19-13(18)12-8-11(10(2)9-17-12)16-20-14(3,4)15(5,6)21-16/h8-9H,7H2,1-6H3
- InChI Key: RRLQWKGVVGQSFO-UHFFFAOYSA-N
- SMILES: O1B(C2=CC(C(=O)OCC)=NC=C2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 291.1641883g/mol
- Monoisotopic Mass: 291.1641883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A555577-1g |
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate |
1859083-96-7 | 97% | 1g |
$681.0 | 2024-08-03 |
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Suppliers
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Research Brief on Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1859083-96-7)
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1859083-96-7) is a boronic ester derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting signal transduction pathways. Its unique structural features, including the picolinate core and the boronic ester moiety, make it a versatile building block for drug discovery and development.
Recent studies have highlighted the importance of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate in the synthesis of novel proteolysis-targeting chimeras (PROTACs). PROTACs are a groundbreaking class of therapeutics that selectively degrade disease-causing proteins by harnessing the ubiquitin-proteasome system. The boronic ester functionality in this compound facilitates efficient cross-coupling reactions, enabling the construction of complex PROTAC molecules with enhanced pharmacokinetic properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate as a critical intermediate in the synthesis of a new generation of BTK (Bruton's tyrosine kinase) degraders. The study demonstrated that the compound's boronic ester group allowed for precise modifications of the linker region in PROTACs, leading to improved target engagement and degradation efficiency. The resulting BTK degraders exhibited potent activity against resistant forms of BTK, offering a promising therapeutic strategy for B-cell malignancies.
Another notable application of this compound is in the field of positron emission tomography (PET) imaging. A recent study in ACS Chemical Biology reported the use of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate as a precursor for the synthesis of fluorine-18 labeled tracers. The boronic ester moiety was leveraged for rapid and efficient radiofluorination, enabling the development of novel PET probes for imaging oncogenic kinases in vivo. This advancement holds significant potential for non-invasive diagnosis and monitoring of cancer progression.
The synthetic utility of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate extends beyond PROTACs and imaging agents. Recent patents have disclosed its use in the preparation of small molecule inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in numerous cancers. The compound's ability to undergo Suzuki-Miyaura cross-coupling reactions with various heteroaryl halides has enabled the rapid diversification of chemical scaffolds, accelerating the discovery of potent and selective inhibitors.
Despite its widespread applications, challenges remain in the large-scale production and purification of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. Recent advancements in continuous flow chemistry have shown promise in addressing these issues, offering improved yield and purity while reducing the environmental impact of synthetic processes. A 2024 publication in Organic Process Research & Development detailed an optimized continuous flow protocol for the synthesis of this compound, achieving >90% yield with minimal byproduct formation.
In conclusion, Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 1859083-96-7) continues to play a pivotal role in modern drug discovery and development. Its applications span from PROTACs and PET imaging to kinase inhibitor development, showcasing its versatility as a synthetic intermediate. Ongoing research efforts are expected to further expand its utility and optimize its synthetic accessibility, solidifying its position as a valuable tool in chemical biology and medicinal chemistry.
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